molecular formula C12H20O2 B13300074 2-Acetyl-4-tert-butylcyclohexan-1-one CAS No. 19980-50-8

2-Acetyl-4-tert-butylcyclohexan-1-one

Katalognummer: B13300074
CAS-Nummer: 19980-50-8
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: JKKVIIBTROLMFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexanone, where the acetyl group is attached to the second carbon and a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetyl-4-tert-butylcyclohexan-1-one can be synthesized through the reaction of acetic anhydride with 4-tert-butylcyclohexanone. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Secondary alcohols.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-4-tert-butylcyclohexan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-acetyl-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

19980-50-8

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-acetyl-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3

InChI-Schlüssel

JKKVIIBTROLMFL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC(CCC1=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.